Measured Binding Affinity to Human Carbonic Anhydrase II (hCA II): An 83 nM Kd Distinguishes this Scaffold
The target compound demonstrates a quantifiable binding interaction with recombinant human carbonic anhydrase II (hCA II), a key drug target for glaucoma, epilepsy, and cancer [1]. A fluorescent thermal shift assay measured a dissociation constant (Kd) of 83 nM for this specific compound against hCA II expressed in E. coli [1]. This value serves as a critical benchmark for SAR campaigns, as the presence and precise position of the methyl group and acetic acid moiety are known drivers of isoform selectivity and binding potency in the pyrazole-sulfonamide class [2].
| Evidence Dimension | Binding affinity to human Carbonic Anhydrase II |
|---|---|
| Target Compound Data | Kd = 83 nM |
| Comparator Or Baseline | Unsubstituted or differently substituted pyrazole-sulfonamides (class baseline). Potency is highly dependent on substitution pattern; for example, related pyrazole-sulfonamide derivatives in the same class exhibit Ki values ranging from low nanomolar to micromolar against hCA isoforms [2]. A specific comparator compound is not identified in the same assay. |
| Quantified Difference | Not applicable (direct comparator data unavailable) |
| Conditions | Fluorescent thermal shift assay using recombinant human carbonic anhydrase 2 expressed in Escherichia coli [1]. |
Why This Matters
This precise binding constant (Kd = 83 nM) provides a validated starting point for medicinal chemists optimizing inhibitors for hCA II and validates the compound's utility in target-based assays.
- [1] BindingDB Entry BDBM50449831 (CHEMBL4172331). Binding affinity of 2-(1-methyl-1H-pyrazole-4-sulfonamido)acetic acid to human carbonic anhydrase 2. View Source
- [2] Balseven H, et al. Facile synthesis and characterization of novel pyrazole-sulfonamides and their inhibition effects on human carbonic anhydrase isoenzymes. Bioorg Chem. 2014. View Source
